molecular formula C18H16N4O2 B11687797 6-methyl-N'-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide

6-methyl-N'-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide

Cat. No.: B11687797
M. Wt: 320.3 g/mol
InChI Key: QOKWQFXWAHLSAE-UHFFFAOYSA-N
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Description

6-methyl-N’-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide is a complex organic compound that features an indole moiety, a pyridine ring, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N’-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide typically involves the condensation of an indole derivative with a pyridine-3-carbohydrazide. The reaction is often carried out under reflux conditions in the presence of a suitable catalyst such as methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the indole moiety, converting it to a hydroxyl group.

    Substitution: Electrophilic substitution reactions are common, especially on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Hydroxyindole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

6-methyl-N’-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-N’-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing pathways related to cell proliferation, apoptosis, and immune response . The pyridine ring may also contribute to its binding affinity and specificity towards certain enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

N-(2-hydroxy-1-prop-2-enylindol-3-yl)imino-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C18H16N4O2/c1-3-10-22-15-7-5-4-6-14(15)16(18(22)24)20-21-17(23)13-9-8-12(2)19-11-13/h3-9,11,24H,1,10H2,2H3

InChI Key

QOKWQFXWAHLSAE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CC=C)O

Origin of Product

United States

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